molecular formula C23H17BrFNO4S B2387361 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1358589-03-3

1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No.: B2387361
CAS No.: 1358589-03-3
M. Wt: 502.35
InChI Key: ITEKCCZEYLWHHF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, fluorine, and tosyl groups attached to a pyrrolone core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolone ring.

    Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and tosyl groups allows the compound to form specific interactions with these targets, influencing their activity and function. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one include:

    1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine substituent instead of bromine.

    1-(4-Bromophenyl)-5-(4-methylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of fluorine.

    1-(4-Bromophenyl)-5-(4-fluorophenyl)-3-hydroxy-4-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of a tosyl group.

The uniqueness of this compound lies in the combination of bromine, fluorine, and tosyl groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFNO4S/c1-14-2-12-19(13-3-14)31(29,30)22-20(15-4-8-17(25)9-5-15)26(23(28)21(22)27)18-10-6-16(24)7-11-18/h2-13,20,27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEKCCZEYLWHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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